
Valiloxibic acid
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El ácido valiloxíbico se puede sintetizar mediante la esterificación de L-valina con ácido 4-hidroxibutírico. La reacción suele implicar el uso de un agente deshidratante como la diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace éster .
Métodos de producción industrial: El proceso probablemente incluiría pasos para la purificación y el control de calidad para cumplir con los estándares de calidad de investigación .
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido valiloxíbico experimenta varios tipos de reacciones químicas, que incluyen:
Hidrólisis: El enlace éster en el ácido valiloxíbico se puede hidrolizar para producir L-valina y ácido 4-hidroxibutírico.
Oxidación y reducción:
Reactivos y condiciones comunes:
Hidrólisis: Se pueden utilizar condiciones ácidas o básicas para hidrolizar el enlace éster.
Oxidación: Se pueden utilizar agentes oxidantes como el permanganato de potasio (KMnO4).
Reducción: Se podrían emplear agentes reductores como el hidruro de litio y aluminio (LiAlH4).
Productos principales:
Hidrólisis: L-valina y ácido 4-hidroxibutírico.
Oxidación y reducción: Los productos específicos dependerían de los reactivos y las condiciones utilizadas.
Aplicaciones Científicas De Investigación
Chemical Applications
Valiloxibic acid serves as a model compound in the study of various chemical reactions, particularly esterification and hydrolysis. Its structural properties allow researchers to investigate reaction mechanisms and kinetics in organic chemistry.
In biological research, this compound is primarily studied for its role as a prodrug of GHB. GHB is known for its psychoactive effects and potential therapeutic uses.
Mechanism of Action:
Upon administration, this compound is hydrolyzed to release GHB, which acts on GABA-B receptors in the brain. This interaction is crucial for modulating neurotransmission and has implications for various neurological conditions.
Case Study: Neurotransmission Modulation
Research indicates that GHB can improve sleep patterns and reduce symptoms of narcolepsy. In clinical settings, this compound's ability to convert to GHB has been investigated for treating sleep disorders and conditions related to alcohol dependence.
Medical Applications
This compound is being explored for its potential therapeutic benefits in several medical fields:
- Neurology: Investigated as a treatment for narcolepsy due to its sedative effects.
- Psychiatry: Studied for its potential in managing alcohol dependence and mood disorders.
- Oncology: Emerging research suggests that this compound may have anticancer properties through mechanisms involving histone deacetylase inhibition .
Table 2: Potential Medical Uses of this compound
Medical Field | Application |
---|---|
Neurology | Treatment for narcolepsy |
Psychiatry | Management of alcohol dependence |
Oncology | Potential anticancer agent |
Industrial Applications
In the industrial sector, this compound is utilized in the development of new chemical processes and drug formulations. Its properties facilitate the creation of novel compounds that can enhance drug efficacy and bioavailability.
Mecanismo De Acción
El ácido valiloxíbico actúa como un profármaco para el GHB. Tras la administración, se hidroliza para liberar GHB, que luego ejerce sus efectos al unirse al receptor del GHB y actuar como un agonista débil del receptor GABAB. Esta interacción modula la neurotransmisión y produce efectos psicoactivos .
Compuestos similares:
Ácido γ-hidroxibutírico (GHB): La forma activa del ácido valiloxíbico.
L-valina: Un componente del ácido valiloxíbico.
Otros profármacos del GHB: Compuestos que liberan GHB tras la hidrólisis
Singularidad: El ácido valiloxíbico es único en su estructura como éster de L-valina y ácido 4-hidroxibutírico, lo que le permite servir como un profármaco para el GHB. Esta característica estructural proporciona un mecanismo de liberación controlada para el GHB, ofreciendo potencialmente ventajas en la investigación y las aplicaciones terapéuticas .
Comparación Con Compuestos Similares
γ-Hydroxybutyric acid (GHB): The active form of Valiloxibic acid.
L-valine: A component of this compound.
Other GHB prodrugs: Compounds that release GHB upon hydrolysis
Uniqueness: this compound is unique in its structure as an ester of L-valine and 4-hydroxybutanoic acid, which allows it to serve as a prodrug for GHB. This structural feature provides a controlled release mechanism for GHB, potentially offering advantages in research and therapeutic applications .
Actividad Biológica
Valiloxibic acid, a compound with the chemical formula C9H17NO4, is primarily recognized as a prodrug for gamma-hydroxybutyric acid (GHB). Upon administration, it is hydrolyzed to release GHB, which interacts with GHB receptors and exerts various biological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
This compound functions as a prodrug for GHB. The hydrolysis of this compound in the body leads to the release of GHB, a compound known for its psychoactive properties. GHB acts as a weak agonist at the GABAB receptor and modulates neurotransmission, influencing various central nervous system activities. This mechanism is critical in understanding its potential therapeutic applications in conditions such as narcolepsy and alcohol dependence .
Biological Activities
This compound has been investigated for several biological activities:
- Neuroprotective Effects : Research indicates that this compound may protect dopaminergic neurons from oxidative stress and inflammation, which are significant factors in neurodegenerative diseases like Parkinson's .
- Anti-Cancer Properties : this compound has shown promise in inhibiting cancer cell proliferation, particularly in liver cancer models. It appears to induce apoptosis and inhibit tumor growth through its action as a histone deacetylase (HDAC) inhibitor .
- Metabolic Effects : The compound may also exhibit anti-diabetic and antihypertensive effects, contributing to metabolic health .
Case Study 1: Neuroprotection in Parkinson's Disease
A study demonstrated that this compound could mitigate rotenone-induced neurotoxicity in dopaminergic neurons. The treatment reduced pro-inflammatory cytokines and oxidative stress markers while enhancing antioxidant enzyme levels. This suggests that this compound has potential as a neuroprotective agent in Parkinson's disease .
Case Study 2: Anticancer Efficacy in Hepatocellular Carcinoma
In preclinical trials using orthotopic xenograft mouse models, this compound was found to significantly reduce tumor burden in liver cancer. The compound inhibited colony formation and migration of liver cancer cells while promoting apoptosis through HDAC inhibition. These findings highlight its potential as a novel chemotherapeutic agent .
Comparative Data Table
Propiedades
IUPAC Name |
4-[(2S)-2-amino-3-methylbutanoyl]oxybutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-6(2)8(10)9(13)14-5-3-4-7(11)12/h6,8H,3-5,10H2,1-2H3,(H,11,12)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGPNQKZEPTAOC-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCCC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCCCC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
238401-16-6 | |
Record name | Valiloxybate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0238401166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Valiloxybate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16937 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VALILOXYBATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B8NWP8K91 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.